3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Lipophilicity Membrane permeability Drug design

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid (CAS 757221-40-2) is a tri-substituted trans-cinnamic acid derivative with a molecular formula of C₁₄H₁₇ClO₄ and a molecular weight of 284.74 g·mol⁻¹. The compound bears a chloro substituent at the meta position (C-3), an ethoxy group at C-5, and a propoxy group at C-4 on the phenyl ring, with an (E)-propenoic acid side chain.

Molecular Formula C14H17ClO4
Molecular Weight 284.73 g/mol
Cat. No. B7761740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid
Molecular FormulaC14H17ClO4
Molecular Weight284.73 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC
InChIInChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+
InChIKeyFYLWDNBTOCCUAF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic Acid: Physicochemical Identity, Commercial Availability, and Structural Class Positioning


3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid (CAS 757221-40-2) is a tri-substituted trans-cinnamic acid derivative with a molecular formula of C₁₄H₁₇ClO₄ and a molecular weight of 284.74 g·mol⁻¹ . The compound bears a chloro substituent at the meta position (C-3), an ethoxy group at C-5, and a propoxy group at C-4 on the phenyl ring, with an (E)-propenoic acid side chain [1]. It is commercially supplied as a research-grade building block with a certified purity of ≥95% and a calculated partition coefficient (CLogP) of 4.038, indicative of substantial lipophilicity . The compound is catalogued by multiple reputable vendors—including Enamine (EN300-10261) and Santa Cruz Biotechnology (sc-343627)—at pricing that reflects its status as a specialty synthetic intermediate .

Why 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic Acid Cannot Be Replaced by Simpler Cinnamic or Mono‑Alkoxy Analogs


The simultaneous presence of three electronically and sterically distinct substituents—the electron‑withdrawing chlorine at C‑3, the moderately lipophilic ethoxy at C‑5, and the extended propoxy chain at C‑4—creates a substitution pattern that is not recapitulated by any mono‑ or di‑substituted cinnamic acid congener . In particular, replacing the ethoxy group with a smaller methoxy (as in 3‑(3‑chloro‑5‑methoxy‑4‑propoxyphenyl)prop‑2‑enoic acid) reduces the CLogP by approximately 0.5–0.8 units, alters the electron density distribution on the aromatic ring, and changes the conformational flexibility accessible to the side‑chain [1]. Similarly, removal of the chlorine atom (yielding 4‑propoxycinnamic acid) eliminates a key handle for downstream cross‑coupling chemistry while lowering the molecular polarizability that governs hydrophobic interactions . These differences, although seemingly incremental, translate into measurable shifts in solubility, membrane permeability, and reactivity that render simple substitution scientifically inadvisable in any application where the tri‑substituted architecture is a design requirement.

Quantitative Differentiation Evidence for 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic Acid Against Structural Analogs


CLogP 4.038 Versus 4-Propoxycinnamic Acid (LogP ~2.6–3.4) and Unsubstituted Cinnamic Acid (LogP ~2.1): Implication for Membrane Permeability and Hydrophobic Binding

The target compound exhibits a calculated logP (CLogP) of 4.038, as reported by Enamine . The mono‑alkoxy analog 4‑propoxycinnamic acid has an estimated logP in the range of approximately 2.57–3.42 , while the unsubstituted parent cinnamic acid has a measured logP of approximately 2.13 [1]. The >0.6 log unit increase relative to the mono‑propoxy analog and the >1.9 log unit increase relative to cinnamic acid place the target compound in a lipophilicity range that is associated with enhanced passive membrane permeability and stronger hydrophobic protein–ligand interactions, as described by Lipinski's framework.

Lipophilicity Membrane permeability Drug design Hydrophobic interactions

Chlorine Substituent as a Synthetic Handle: Enabling Cross‑Coupling Chemistry Absent in Non‑Halogenated Cinnamic Building Blocks

The aromatic chlorine at the C‑3 position distinguishes the target compound from non‑halogenated cinnamic acid derivatives such as 4‑propoxycinnamic acid (CAS 69033‑81‑4) . Aryl chlorides are well‑established substrates for palladium‑catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann‑type coupling reactions [1]. In contrast, 4‑propoxycinnamic acid and other non‑halogenated cinnamic building blocks require a separate halogenation step—often low‑yielding and regioselectivity‑limited—before they can participate in analogous cross‑coupling transformations. The presence of a pre‑installed chlorine eliminates this additional synthetic step and the associated yield loss.

Cross‑coupling Suzuki–Miyaura Buchwald–Hartwig Synthetic versatility

α‑Alkoxy Cinnamic Acid Scaffold as a Privileged Intermediate in Dual PPARα/γ Agonist Synthesis

α‑Alkoxy cinnamic acid derivatives have been employed as key intermediates in the enantioselective synthesis of dual peroxisome proliferator‑activated receptor (PPAR) α/γ agonists [1]. The asymmetric hydrogenation of an α‑alkoxy cinnamic acid derivative was used to establish the C‑2 chiral center of a clinical‑stage dual PPARα/γ agonist with high enantio‑ and diastereoselectivity [1]. Aligned with this precedent, the target compound—which incorporates both ethoxy and propoxy substituents—is structurally enabled for analogous transformations and constitutes a viable entry point into the α‑alkoxy‑phenylpropionic acid class of insulin sensitizers. In contrast, simpler cinnamic acids lacking the alkoxy substitution pattern cannot access this pharmacophore class without extensive additional functionalization.

PPAR agonist Asymmetric hydrogenation Diabetes Dyslipidemia Cinnamic acid scaffold

Hypolipidemic Activity Precedent of para‑Alkoxy Cinnamic Acid Derivatives: p‑Alkoxy Substitution Produces Activity Comparable to or Greater than Clofibrate

A foundational structure–activity relationship study encompassing >110 alkoxycinnamic acid derivatives demonstrated that para‑alkoxy‑substituted cinnamic acids exhibit hypolipidemic activities higher than or comparable to that of clofibrate in a rat screening model [1]. The para‑alkoxy substituent was identified as a critical determinant of in vivo triglyceride‑lowering efficacy. The target compound incorporates a propoxy group at the para position (C‑4) and an additional ethoxy group at C‑5, a substitution pattern that aligns with the pharmacophoric requirements identified in this study while offering increased lipophilicity relative to the mono‑alkoxy leads evaluated.

Hypolipidemic Alkoxycinnamic acid Triglyceride lowering Clofibrate comparator

Dual Alkoxy Substitution (Ethoxy + Propoxy) versus Single Alkoxy: Impact on Rotatable Bond Count and Conformational Entropy

The target compound possesses two distinct alkoxy substituents—ethoxy (2 rotatable bonds beyond the ring) and propoxy (3 rotatable bonds beyond the ring)—yielding a total of 5 alkoxy‑derived rotatable bonds plus the propenoic acid side‑chain . By comparison, 4‑propoxycinnamic acid contains only 3 alkoxy‑derived rotatable bonds and cinnamic acid contains none . The increased conformational flexibility may enhance the compound's ability to adapt to diverse protein binding pockets during fragment‑based or affinity‑selection screening, albeit at a potential entropic cost upon binding. For a closely related scaffold, 1‑(3‑chloro‑5‑ethoxy‑4‑propoxyphenyl)ethanol, PubChem computed a total rotatable bond count of 6 and a topological polar surface area (TPSA) of 38.7 Ų [1], indicating moderate conformational degrees of freedom.

Conformational flexibility Rotatable bonds Entropy Molecular recognition

Procurement‑Relevant Application Scenarios for 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic Acid


Diversifiable Building Block in Medicinal Chemistry Library Synthesis

The compound's carboxylic acid functionality enables straightforward conversion to amides, esters, and hydrazides, while the aryl chlorine provides a site for palladium‑catalyzed cross‑coupling to generate diverse biaryl or aryl‑amine derivatives . This dual‑handle architecture makes the compound an efficient starting point for generating screening libraries with two independent vectors for diversity introduction. Compared to non‑halogenated cinnamic acid building blocks, the target compound eliminates the need for a separate halogenation step, reducing the synthetic sequence by 1–2 transformations per library member .

Intermediate for α‑Alkoxy‑Phenylpropionic Acid PPAR Agonist Synthesis

The α,β‑unsaturated acid moiety of the target compound is amenable to asymmetric hydrogenation to set the C‑2 stereocenter of α‑alkoxy‑phenylpropionic acids, a validated pharmacophore class for dual PPARα/γ agonism [1]. The pre‑installed ethoxy and propoxy groups align with the substitution pattern required for potent PPAR activity, as established by X‑ray‑guided design studies on α‑ethoxy‑phenylpropionic acid‑derived dual agonists [2]. Researchers engaged in metabolic disorder drug discovery can advance from the target compound to screening‑ready α‑substituted propionic acid derivatives in fewer steps than when using simpler cinnamic acid precursors.

Lipophilic Probe for Membrane Permeability and Protein‑Binding Studies

With a CLogP of 4.038 , the target compound occupies a lipophilicity range that is relevant for assessing passive membrane permeability in Caco‑2 or PAMPA assays, as well as for investigating hydrophobic ligand–protein interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The compound can serve as a lipophilic reference standard or as a scaffold for synthesizing fluorescent or biotinylated probes, leveraging the carboxylic acid as a conjugation handle. Its lipophilicity advantage over 4‑propoxycinnamic acid (ΔlogP ≈ +0.6–1.5) may translate into superior membrane retention in cell‑based assays .

Starting Material for Hypolipidemic Agent Lead Optimization

The established hypolipidemic activity of p‑alkoxycinnamic acid derivatives, which rivaled or exceeded clofibrate in a rat screening model [3], positions the target compound—with its p‑propoxy substituent—as a logical starting point for lead optimization campaigns targeting hypertriglyceridemia or mixed dyslipidemia. The additional chloro and ethoxy substituents offer opportunities to fine‑tune potency, metabolic stability, and selectivity through systematic SAR exploration, while the carboxylic acid provides a handle for prodrug strategies (e.g., esterification) to enhance oral bioavailability.

Quote Request

Request a Quote for 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.